

Commercial Sources and Applications of Stable Isotope-Labeled Homogentisate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Homogentisate

Cat. No.: B1232598

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for stable isotope-labeled **homogentisate**, along with detailed application notes and experimental protocols for its use in research and drug development. The information is designed to guide researchers in utilizing these powerful tools for accurate quantification and metabolic studies.

Commercial Availability of Stable Isotope-Labeled Homogentisate

Stable isotope-labeled **homogentisate**, primarily as Homogentisic Acid- $^{13}\text{C}_6$, is a critical internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis. Several reputable suppliers offer this compound, ensuring its accessibility for the research community.

Table 1: Commercial Suppliers of Homogentisic Acid- $^{13}\text{C}_6$

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Isotopic Enrichment
BOC Sciences	Homogentisic Acid-[13C6]	1216468-48-2	C ₂ ¹³ C ₆ H ₈ O ₄	98% (Chemical Purity); 95% atom ¹³ C
Clinivex	Homogentisic Acid-13C6	1216468-48-2	C ₂ ¹³ C ₆ H ₈ O ₄	Not specified
Pharmaffiliates	Homogentisic Acid-13C6	1216468-48-2	C ₂ ¹³ C ₆ H ₈ O ₄	High Purity
CymitQuimica	Homogentisic Acid-13C6	1216468-48-2	C ₂ ¹³ C ₆ H ₈ O ₄	Not specified
LGC Standards	Homogentisic Acid-13C6	1216468-48-2	C ₂ ¹³ C ₆ H ₈ O ₄	Not specified

Note: Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date product specifications.

Application Notes

Stable isotope-labeled **homogentisate** serves as an indispensable tool in various research applications, primarily centered around the study of tyrosine metabolism and the pathophysiology of diseases like alkaptonuria.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

The most prominent application of Homogentisic Acid-¹³C₆ is as an internal standard for the accurate quantification of endogenous homogentisic acid (HGA) in biological matrices such as plasma, serum, and urine.[1] The principle of isotope dilution mass spectrometry (ID-MS) relies on the addition of a known amount of the stable isotope-labeled standard to a sample. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization.[2] Any sample loss or variation in instrument response will affect both compounds equally, allowing for highly accurate and

precise quantification by measuring the ratio of the analyte to the internal standard. This is particularly crucial for clinical research and diagnostic applications related to alkaptonuria, a genetic disorder characterized by the accumulation of HGA.[3]

Metabolic Flux Analysis

Homogentisic Acid- $^{13}\text{C}_6$ can be used as a tracer to investigate the in vivo dynamics of tyrosine metabolism.[4] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ^{13}C atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux rates, providing insights into how metabolic networks are altered in disease states or in response to therapeutic interventions.[5] For instance, in vivo metabolic flux experiments in mouse models of alkaptonuria have utilized $^{13}\text{C}_6$ -labeled HGA to confirm its biotransformation into other metabolites.[4]

Experimental Protocols

The following protocols provide a general framework for the use of Homogentisic Acid- $^{13}\text{C}_6$ in research. It is important to note that specific parameters may require optimization based on the instrumentation and experimental goals.

Protocol for Quantification of Homogentisic Acid in Human Plasma/Serum by LC-MS/MS

This protocol is a composite based on methodologies described in the scientific literature for the analysis of HGA using a stable isotope-labeled internal standard.[1][6]

3.1.1. Materials and Reagents

- Homogentisic Acid (analytical standard)
- Homogentisic Acid- $^{13}\text{C}_6$ (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma/serum (blank and study samples)

3.1.2. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Homogentisic Acid and Homogentisic Acid- $^{13}\text{C}_6$ in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the Homogentisic Acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (ISWS): Dilute the Homogentisic Acid- $^{13}\text{C}_6$ primary stock solution with methanol to a final concentration of, for example, 1 $\mu\text{g/mL}$.

3.1.3. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma/serum sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 μL of the ISWS in acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (e.g., 0.1% formic acid in water).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Parameters

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Homogentisic Acid: Precursor ion (m/z) 167.0 \rightarrow Product ion (m/z) 123.0
 - Homogentisic Acid- $^{13}\text{C}_6$: Precursor ion (m/z) 173.0 \rightarrow Product ion (m/z) 129.0
 - Optimize collision energy and other source parameters for maximum signal intensity.

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: Example LC-MS/MS Method Validation Parameters

Parameter	Typical Value
Linearity Range	0.5 - 500 µmol/L
Intra-batch Precision (%CV)	< 12%
Inter-batch Precision (%CV)	< 12%
Intra-batch Accuracy (%)	94 - 108%
Inter-batch Accuracy (%)	88 - 108%
Data synthesized from published literature.[1]	

Visualizations

Metabolic Pathway of Tyrosine Degradation

The following diagram illustrates the metabolic pathway leading to the formation and degradation of **homogentisate**.

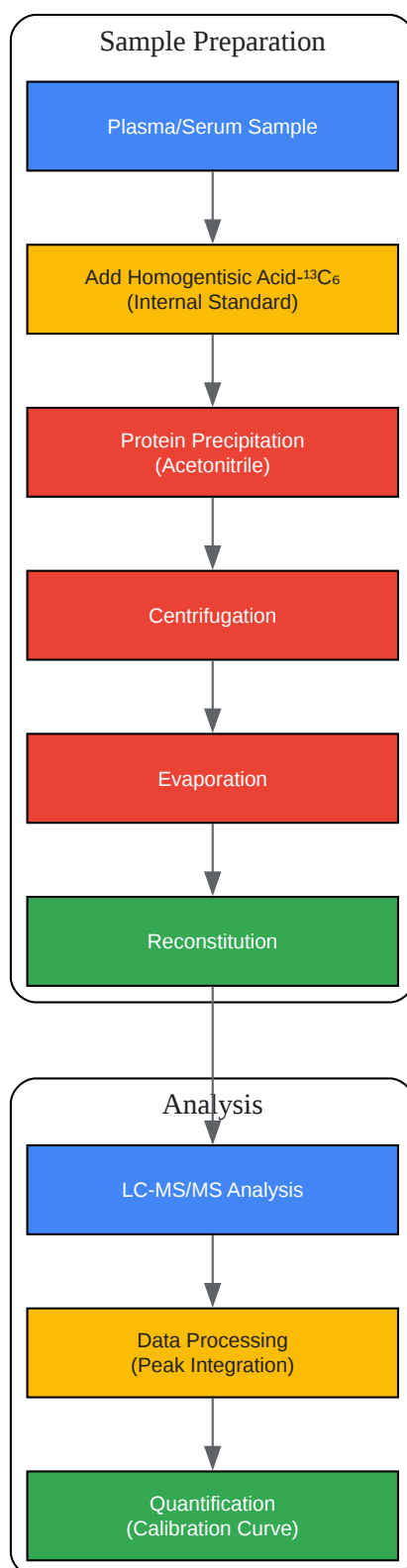


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Caption: Tyrosine degradation pathway highlighting the role of **homogentisate**.

Experimental Workflow for HGA Quantification

The following diagram outlines the key steps in the quantification of homogentisic acid from biological samples using an internal standard.



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- To cite this document: BenchChem. [Commercial Sources and Applications of Stable Isotope-Labeled Homogentisate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232598#commercial-sources-for-stable-isotope-labeled-homogentisate]

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